

Chemical structure and functional groups of ethyl stearate

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Compound of Interest

Compound Name: Ethyl stearate

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An In-depth Technical Guide to **Ethyl Stearate**: Structure, Properties, and Experimental Analysis

Introduction

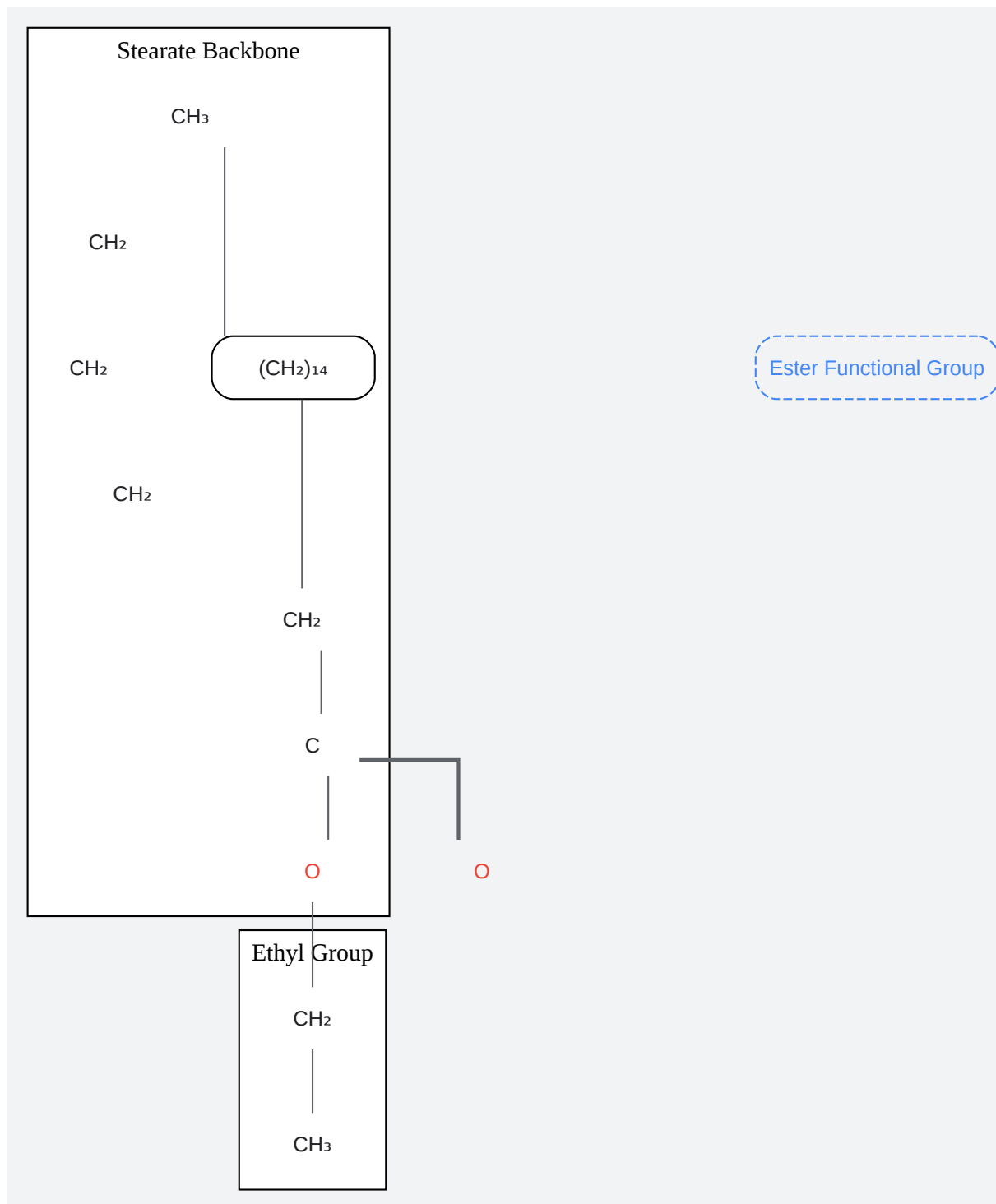
Ethyl stearate (CAS 111-61-5), also known as ethyl octadecanoate, is the ester formed from the condensation of stearic acid and ethanol.[1][2] It belongs to the class of long-chain fatty acid ethyl esters (FAEEs).[2][3] As a stable, non-toxic compound, **ethyl stearate** finds extensive application in the pharmaceutical, cosmetic, and food industries, where it functions as an emollient, thickening agent, solvent, and flavoring agent.[4][5][6] Its well-defined chemical properties and straightforward synthesis make it a valuable compound for researchers and professionals in drug development and material science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Functional Groups

Ethyl stearate is characterized by a long, saturated hydrocarbon chain derived from stearic acid, linked to an ethyl group via an ester functional group. The IUPAC name for this compound is ethyl octadecanoate.[1]

- Molecular Formula: $C_{20}H_{40}O_2$ [1][5]
- Key Functional Groups:

- Ester Group (-COO-): This is the primary functional group, formed from the reaction between the carboxylic acid group of stearic acid and the hydroxyl group of ethanol. It is responsible for the compound's characteristic chemical reactivity and its applications as a flavoring agent and solvent.[\[3\]](#)[\[7\]](#)
- Alkyl Chain ($\text{CH}_3(\text{CH}_2)_{16}$): The long, 18-carbon saturated fatty acid tail is hydrophobic, contributing to the molecule's low solubility in water and its properties as a lubricant and emollient.[\[6\]](#)



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Caption: Chemical structure of **ethyl stearate**.

Physicochemical Properties

The physical and chemical properties of **ethyl stearate** are well-documented, making it a reliable standard in various research and industrial applications. Quantitative data are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₄₀ O ₂	[1][5]
Molecular Weight	312.53 g/mol	[1][5]
Appearance	White crystalline solid or colorless to yellowish liquid	[6][8]
Melting Point	33 - 38 °C	[2][5][8]
Boiling Point	213 - 215 °C @ 15 mmHg	[1][2]
Density	0.880 - 0.900 g/cm ³	[1]
Solubility	Insoluble in water; Soluble in ethanol, ether, and oils	[1][3][8]
Refractive Index	1.420 - 1.440	[1]

Experimental Protocols

Synthesis of Ethyl Stearate via Fischer Esterification

Ethyl stearate is commonly synthesized through the Fischer esterification of stearic acid with ethanol, using an acid catalyst to accelerate the reaction.[3][9]

Materials:

- Stearic Acid (1 mole equivalent)
- Anhydrous Ethanol (molar excess, e.g., 3-5 mole equivalents)
- Acid Catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid, or sodium bisulfate)[8]

- Dean-Stark apparatus or reflux condenser with a drying tube
- Separatory funnel
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine stearic acid, anhydrous ethanol, and the acid catalyst. For example, add a specific amount of stearic acid, ethanol, and sodium bisulfate to a three-necked flask.[8]
- **Reflux:** Attach a reflux condenser and a Dean-Stark trap (if using a solvent like toluene to aid water removal) or a standard reflux condenser. Heat the mixture to reflux. Water is generated as a byproduct and should be removed to drive the equilibrium towards the product side.[8]
- **Reaction Monitoring:** Continue heating until no more water is collected in the trap, or monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Work-up and Neutralization:** After cooling the reaction mixture to room temperature, distill any excess ethanol.[8] Transfer the remaining residue to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8]
- **Drying and Solvent Removal:** Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. Remove the solvent/any remaining volatiles using a rotary evaporator to yield crude **ethyl stearate**.
- **Purification (Optional):** If necessary, the product can be further purified by vacuum distillation.

Characterization and Analysis

NMR spectroscopy is used to confirm the molecular structure of the synthesized **ethyl stearate**.

- ^1H NMR (in CDCl_3): The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule.[\[1\]](#)[\[10\]](#)
 - ~4.12 ppm (quartet, 2H): Protons of the methylene group ($-\text{O}-\text{CH}_2-\text{CH}_3$) of the ethyl ester.
 - ~2.28 ppm (triplet, 2H): Protons of the methylene group adjacent to the carbonyl group ($-\text{CH}_2-\text{COO}-$).
 - ~1.62 ppm (multiplet, 2H): Protons of the methylene group beta to the carbonyl group.
 - ~1.25 ppm (singlet/broad multiplet, ~28H): Protons of the long chain of methylene groups in the stearate backbone.
 - ~1.25 ppm (triplet, 3H): Protons of the terminal methyl group ($-\text{O}-\text{CH}_2-\text{CH}_3$) of the ethyl ester.
 - ~0.88 ppm (triplet, 3H): Protons of the terminal methyl group of the stearate chain.
- ^{13}C NMR (in CDCl_3): The carbon NMR spectrum confirms the carbon framework.[\[1\]](#)
 - ~173.8 ppm: Carbonyl carbon of the ester group ($\text{C}=\text{O}$).
 - ~60.1 ppm: Methylene carbon of the ethyl group attached to oxygen ($-\text{O}-\text{CH}_2-$).
 - ~34.4 ppm: Methylene carbon adjacent to the carbonyl group.
 - ~14.3 ppm: Terminal methyl carbon of the ethyl group.
 - ~14.1 ppm: Terminal methyl carbon of the stearate chain.
 - ~22.7 - 32.0 ppm: A series of signals corresponding to the methylene carbons of the long alkyl chain.

IR spectroscopy is a rapid method for identifying the key functional groups.[\[1\]](#)[\[11\]](#)

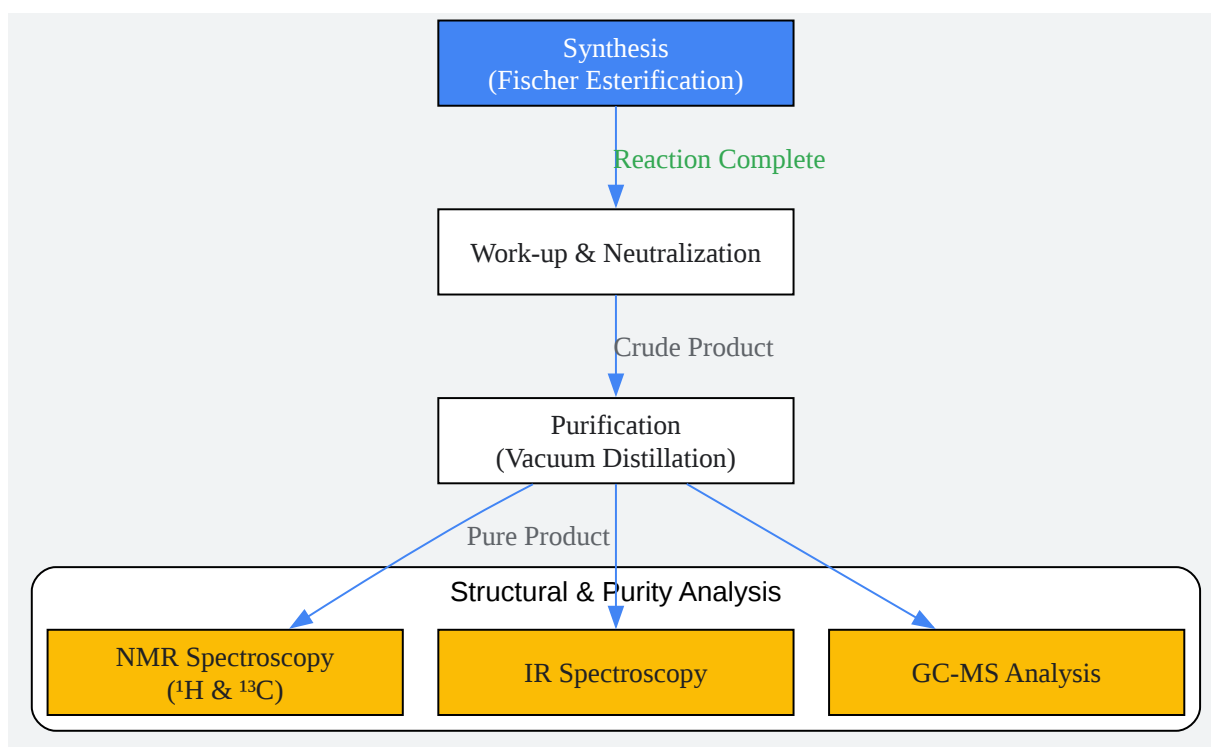
- **Strong C=O Stretch:** A prominent, sharp absorption band is expected around 1740-1735 cm^{-1} , which is characteristic of the carbonyl group in a saturated ester.
- **C-O Stretch:** Absorption bands in the region of 1250-1150 cm^{-1} correspond to the C-O stretching vibrations of the ester group.
- **C-H Stretch:** Strong absorption bands just below 3000 cm^{-1} (typically 2920 cm^{-1} and 2850 cm^{-1}) are due to the symmetric and asymmetric stretching of the C-H bonds in the long alkyl chain.

GC-MS is a powerful technique for both qualitative and quantitative analysis of **ethyl stearate**, particularly for assessing purity or for detection in complex mixtures.[\[12\]](#)[\[13\]](#)

Protocol Outline:

- **Sample Preparation:** Dissolve a known amount of the sample in a suitable volatile solvent, such as hexane or acetone.[\[13\]](#) An internal standard (e.g., ethyl heptadecanoate) may be added for quantitative analysis.
- **GC Separation:**
 - **Column:** Use a non-polar capillary column (e.g., DB-5ms or HP-5ms) suitable for separating fatty acid esters.
 - **Injection:** Inject a small volume (e.g., 1 μL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.
 - **Temperature Program:** A typical temperature program starts at a lower temperature, holds for a few minutes, and then ramps up to a final temperature (e.g., increase to 280°C) to elute the compounds based on their boiling points and interactions with the column's stationary phase.[\[13\]](#)
- **MS Detection:**
 - **Ionization:** As **ethyl stearate** elutes from the GC column, it enters the mass spectrometer, where it is typically ionized by Electron Impact (EI).

- Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z). Key fragments for **ethyl stearate** include $m/z = 88$ (from McLafferty rearrangement, characteristic for ethyl esters) and $m/z = 101$.^[1]
- Identification: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are compared to a known standard or a spectral library (like NIST) for positive identification.



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Caption: General experimental workflow for **ethyl stearate**.

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References

- 1. Ethyl stearate | C₂₀H₄₀O₂ | CID 8122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL STEARATE | 111-61-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ETHYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 7. Showing Compound Ethyl stearate (FDB012441) - FooDB [foodb.ca]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. ETHYL STEARATE(111-61-5) ¹H NMR spectrum [chemicalbook.com]
- 11. ETHYL STEARATE(111-61-5) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
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